molecular formula C10H6Cl2N2O B13982774 4-(3-Chlorophenoxy)-6-chloropyrimidine

4-(3-Chlorophenoxy)-6-chloropyrimidine

Cat. No.: B13982774
M. Wt: 241.07 g/mol
InChI Key: YZLMMFLBFKEKID-UHFFFAOYSA-N
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Description

4-(3-Chlorophenoxy)-6-chloropyrimidine is a heterocyclic compound that contains both pyrimidine and chlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenoxy)-6-chloropyrimidine typically involves the reaction of 3-chlorophenol with 4,6-dichloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenoxy)-6-chloropyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substituted Pyrimidines: Products formed by nucleophilic substitution reactions.

    Oxidized or Reduced Derivatives: Products formed by oxidation or reduction reactions.

    Coupled Products: Complex structures formed by coupling reactions.

Scientific Research Applications

4-(3-Chlorophenoxy)-6-chloropyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies related to its biological activity, including its potential as an antimicrobial or anticancer agent.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenoxy)-6-chloropyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved can vary but often include inhibition or activation of key biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenoxy)benzaldehyde
  • 4-(3-Chlorophenoxy)piperidine
  • Artesunate-3-chloro-4-(4-chlorophenoxy)aniline

Uniqueness

4-(3-Chlorophenoxy)-6-chloropyrimidine is unique due to its specific combination of the pyrimidine and chlorophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

4-chloro-6-(3-chlorophenoxy)pyrimidine

InChI

InChI=1S/C10H6Cl2N2O/c11-7-2-1-3-8(4-7)15-10-5-9(12)13-6-14-10/h1-6H

InChI Key

YZLMMFLBFKEKID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=CC(=NC=N2)Cl

Origin of Product

United States

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